
(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MPM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C12H16N2O.
作用機序
The exact mechanism of action of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is not yet fully understood. However, it is believed that this compound acts as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems. By modulating these systems, (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone may have potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone exhibits a variety of biochemical and physiological effects. For instance, (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to modulate the release of dopamine and serotonin in the brain, which can affect mood, motivation, and other cognitive functions. Additionally, (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the advantages of using (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high binding affinity towards certain receptors in the central nervous system. This makes it a valuable tool for studying the function of these receptors and developing drugs that target them. However, one of the limitations of using (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is its potential toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for research on (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One potential direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Another direction is to develop more selective analogs of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone that can target specific receptors in the brain with greater precision. Finally, future research can focus on developing more efficient synthesis methods for (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone and its analogs, which can enhance their potential for therapeutic use.
In conclusion, (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its binding affinity towards certain receptors in the central nervous system and its potential effects on mood, motivation, and other cognitive functions. While there are limitations to using (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments, future research can focus on developing more selective analogs and efficient synthesis methods.
合成法
The synthesis of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that starts with the reaction between 4-methylpiperazine and 2-bromo-6-methylpyridine. The resulting intermediate is then subjected to further reactions to obtain the final product. The purity and yield of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone can be enhanced by using appropriate purification techniques.
科学的研究の応用
(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. Several studies have shown that (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone exhibits significant binding affinity towards certain receptors in the central nervous system, which makes it a potential candidate for developing drugs that target these receptors.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-3-5-11(13-10)12(16)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJCIFGISDAGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

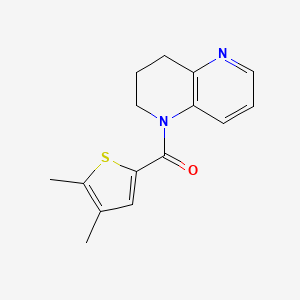
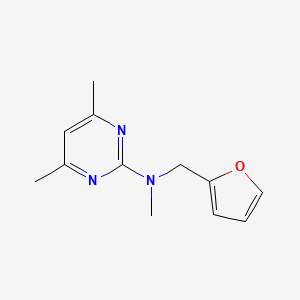
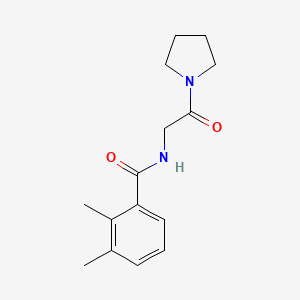
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
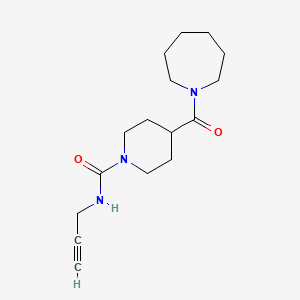
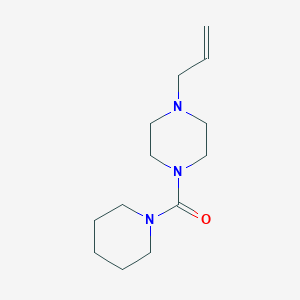


![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
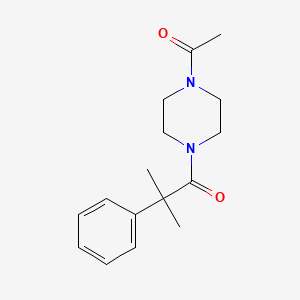
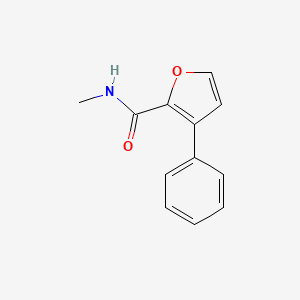

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)